Flumorph

Description

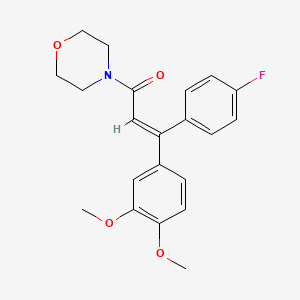

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSMMUEEAWFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058018 | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211867-47-9 | |

| Record name | Flumorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211867-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumorph Fungicide: A Technical Guide to its Mechanism of Action on Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumorph is a carboxylic acid amide (CAA) fungicide that has demonstrated significant efficacy in controlling diseases caused by oomycetes, a group of destructive plant pathogens.[1][2][3][4] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The guide also traces the scientific community's evolving understanding of this compound's primary target, from initial hypotheses to the current consensus.

Mechanism of Action: From Cytoskeleton Disruption to Cell Wall Synthesis Inhibition

Early Hypothesis: Disruption of the Actin Cytoskeleton

Initial investigations into the mode of action of this compound pointed towards the disruption of the F-actin cytoskeleton as the primary mechanism. Treatment of oomycetes like Phytophthora melonis with this compound resulted in significant morphological changes, including the development of a "beaded" appearance in hyphae and a disruption of tip growth.[5][6][7][8] These alterations in polar growth were linked to a disorganized F-actin network, as visualized by fluorescein isothiocyanate (FITC)-phalloidin staining.[5][6][8] The hypothesis was that by directly or indirectly disrupting F-actin organization, this compound impaired the polar deposition of newly synthesized cell wall materials.[5][6][7]

Current Understanding: Inhibition of Cellulose Synthase

More recent and detailed studies have refined our understanding of this compound's mechanism of action, identifying cellulose synthase as its primary target. This compound belongs to the carboxylic acid amide (CAA) group of fungicides, which are now known to act by inhibiting cellulose synthase.[2][9] Specifically, the target is the cellulose synthase 3 (CesA3) enzyme.[10][11] This inhibition of cellulose synthesis directly explains the observed effects on cell wall integrity.

The disruption of the actin cytoskeleton is now considered a secondary, downstream effect of the primary action on cell wall synthesis. By weakening the cell wall, this compound treatment leads to a loss of turgor pressure control at the growing hyphal tip, resulting in swelling and eventual bursting.[1][12] This model is supported by studies showing that this compound does not directly depolymerize actin filaments in the same manner as known actin-disrupting agents.

The development of resistance to CAA fungicides in oomycetes has been linked to point mutations in the CesA3 gene, further solidifying its role as the primary target.[9][11][13]

The following diagram illustrates the proposed mechanism of action of this compound on oomycetes.

Caption: Proposed mechanism of action of this compound on oomycetes.

Quantitative Efficacy Data

The efficacy of this compound and other CAA fungicides has been quantified against various oomycete species. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of the mycelial growth.

| Fungicide | Oomycete Species | EC50 (µg/mL) | Reference(s) |

| This compound | Phytophthora sojae | Varies by isolate sensitivity | [13] |

| Mandipropamid | Phytophthora capsici | 0.001 - 0.037 | [14] |

| Dimethomorph | Phytophthora capsici | 0.059 - 0.100 | [14] |

| Dimethomorph | Phytophthora cactorum | Significant mycelial growth inhibition | [15] |

Experimental Protocols

The investigation into the mechanism of action of this compound has relied on a variety of established experimental techniques. The following diagram outlines a general workflow for such an investigation.

Caption: Experimental workflow for investigating fungicide mechanism of action.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition on Amended Agar)

This protocol determines the EC50 value of a fungicide against a specific oomycete.

-

Prepare fungicide stock solutions: Dissolve the fungicide in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

-

Prepare amended agar medium: Autoclave the desired growth medium (e.g., V8 juice agar) and cool it to 50-60°C. Add the fungicide stock solution to the molten agar to achieve a range of final concentrations. Pour the amended agar into Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing oomycete culture onto the center of each amended agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific oomycete species in the dark.

-

Data collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control (no fungicide) plate has reached a sufficient size.

-

Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[12][16][17][18][19]

Calcofluor White Staining for Cell Wall Visualization

This method is used to visualize the cell wall of oomycetes and observe any abnormalities in its structure or deposition.

-

Sample preparation: Grow the oomycete in liquid culture or on agar plates, with and without the test fungicide.

-

Staining:

-

Place a small amount of mycelium on a clean microscope slide.

-

Add one drop of 10% potassium hydroxide (KOH) to the mycelium (this helps to clear the cytoplasm).

-

Add one drop of Calcofluor White stain.

-

Place a coverslip over the sample and allow it to stand for 1-2 minutes.

-

-

Visualization: Observe the sample under a fluorescence microscope with a UV excitation filter. The cellulose in the cell walls will fluoresce brightly.[8][20][21]

FITC-Phalloidin Staining for F-Actin Visualization

This protocol allows for the visualization of the F-actin cytoskeleton.

-

Fixation: Fix the oomycete mycelium with a freshly prepared solution of 3.7% formaldehyde in a stabilization buffer for 30-60 minutes.

-

Permeabilization: Wash the fixed mycelium with the stabilization buffer and then permeabilize the cells with acetone at -20°C for 5 minutes.

-

Staining:

-

Wash the permeabilized mycelium with buffer.

-

Incubate the mycelium with a solution of FITC-conjugated phalloidin (typically 5 µL of a methanolic stock solution in 200 µL of buffer) for 20-30 minutes in the dark.

-

-

Mounting and Visualization: Wash the stained mycelium, mount it on a microscope slide, and observe it using a fluorescence microscope with the appropriate filter set for FITC.[22][23][24]

Conclusion

The mechanism of action of the fungicide this compound on oomycetes is now understood to be the inhibition of cellulose synthase, specifically the CesA3 enzyme. This leads to a disruption of cell wall synthesis and integrity, causing hyphal swelling and lysis. While early research suggested a direct effect on the actin cytoskeleton, this is now considered a secondary consequence of the primary impact on the cell wall. This detailed understanding of this compound's mode of action is crucial for the effective and sustainable use of this important fungicide in controlling oomycete-related plant diseases and for the development of new fungicidal compounds.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. resistance.nzpps.org [resistance.nzpps.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. researchgate.net [researchgate.net]

- 14. ppjonline.org [ppjonline.org]

- 15. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z'-Factor Statistic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. static.igem.org [static.igem.org]

- 21. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 22. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 24. bio-rad.com [bio-rad.com]

Biophysical Properties of Flumorph in Aqueous Solutions: A Technical Guide

This technical guide provides an in-depth analysis of the key biophysical properties of the fungicide Flumorph in aqueous environments. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes available data on this compound's solubility, partitioning behavior, and stability under various environmental conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways and analytical workflows are presented to facilitate a comprehensive understanding of its aqueous behavior.

Physicochemical and Biophysical Data

The behavior of this compound in an aqueous system is governed by several key physicochemical properties. These parameters are critical for predicting its environmental fate, transport, and potential for bioaccumulation.

Water Solubility

This compound is characterized by its poor water solubility, a factor that influences its formulation and environmental mobility.[1] The presence of cyclodextrins, such as β-cyclodextrin (β-CD), has been shown to significantly enhance its solubility in water.[1]

Table 1: Solubility of this compound in Aqueous Solutions

| Parameter | Value | Conditions | Source |

| Water Solubility | 0.79 mM | Standard conditions | [1] |

| Water Solubility with 6 mM β-CD | 2.39 mM | Presence of β-cyclodextrin | [1] |

Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. A Log P value of 2.2 indicates that this compound has a moderate affinity for fatty or non-polar environments compared to water, suggesting a potential for bioaccumulation.[2]

Table 2: Octanol-Water Partition Coefficient of this compound

| Parameter | Value | Conditions | Source |

| Log P | 2.2 | pH 7, 20°C | [2] |

Stability in Aqueous Solutions

The stability of this compound in water is primarily influenced by its susceptibility to hydrolysis and photolysis. These degradation processes are crucial determinants of its persistence in aquatic ecosystems.

Hydrolytic Stability

This compound is exceptionally stable to hydrolysis in aqueous buffer solutions across different pH values and in natural waters when kept in the dark.[3][4] Studies have shown no significant degradation under various dark conditions, indicating that hydrolysis is not a major dissipation pathway for this compound.[3][4]

Table 3: Hydrolytic Degradation of this compound

| pH Range | Temperature | Half-life (DT₅₀) | Source |

| Various | 25 ± 2°C | Stable (No degradation observed) | [2][3][4] |

Photolytic Degradation

In contrast to its hydrolytic stability, this compound is susceptible to photodegradation. The rate of photolysis is significantly faster under UV light compared to natural sunlight.[3][5][6] The degradation process follows first-order kinetics.[3][5][6] During photolysis, the Z-isomer of this compound can convert to the E-isomer.[3][5] The presence of photosensitizers, such as hydrogen peroxide (H₂O₂) and riboflavin, can accelerate the photolysis of this compound in natural sunlight.[3][5]

Table 4: Photodegradation of this compound in Aqueous Solutions

| Light Source | Medium | Half-life (t₁/₂) | Notes | Source |

| UV Radiation | Distilled & Buffer Solutions | 36.5 - 64.2 minutes | Rapid degradation observed. | [3][5][6] |

| Natural Sunlight | Distilled & Buffer Solutions | 36.3 - 73.1 days | Slower degradation compared to UV. | [3][5][6] |

| Natural Sunlight | With H₂O₂ or Riboflavin | 0.048 - 18.34 days | Photosensitizers enhance degradation. | [3] |

Experimental Protocols and Methodologies

The determination of this compound's biophysical properties and its quantification in environmental samples involve precise analytical techniques.

Analysis of this compound Degradation

The kinetics of this compound's photodecomposition are typically determined using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[3][5] The identification of its photoproducts is carried out using HPLC coupled with Mass Spectrometry (MS), often with an electrospray ionization (ESI) source in positive mode.[3][5]

One major photoproduct identified under UV light is (E or Z)-3-(3, 4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-acrylamide.[3][5]

Residue Analysis in Environmental Samples

A common workflow for determining this compound residues in samples like vegetables, soil, and water involves sample extraction followed by a cleanup step and subsequent chromatographic analysis.

-

Extraction : Analytes are extracted from the sample matrix using solvents such as acetonitrile or ethyl acetate.[7][8]

-

Cleanup : Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup to remove interfering substances.[7][8][9] Cartridges such as Oasis HLB, Primary Secondary Amine (PSA), or octadecylsilyl (C18) are employed for this purpose.[7][8][9]

-

Quantification : The cleaned and concentrated extracts are analyzed by reversed-phase HPLC with UV detection or, for higher sensitivity and selectivity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to the study of this compound in aqueous solutions.

Caption: Experimental workflow for this compound photodegradation studies.

Caption: Factors affecting this compound's stability in water.

Caption: General workflow for this compound residue analysis.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. This compound (Ref: SYP L190) [sitem.herts.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photodegradation of this compound in aqueous solutions and natural water under abiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive and selective method for the determination of this compound residues in vegetables and fruits by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound residues in vegetables, soil, and natural water by solid-phase extraction cleanup and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Flumorph in Elucidating Cytoskeletal Dynamics

Application Notes for Researchers, Scientists, and Drug Development Professionals

Flumorph is a fungicide developed to combat oomycete pathogens.[1] Its mode of action has been a subject of investigation, with a particular focus on its effects on the actin cytoskeleton. These notes provide an overview of its application in studying cytoskeletal dynamics, highlighting key findings and divergent observations that warrant further investigation.

Primary Observations and Divergent Findings:

Initial hypotheses suggested that this compound's fungicidal activity stemmed from its ability to directly target and disrupt the actin cytoskeleton.[2][3][4] However, subsequent research has presented conflicting evidence, leading to a nuanced understanding of its effects.

Evidence for Indirect Effects on the Actin Cytoskeleton:

Studies utilizing live-cell imaging with Lifeact-eGFP in Phytophthora infestans have shown that this compound does not cause depolymerization of actin filaments in the manner of well-characterized actin-disrupting agents like Latrunculin B.[2][3][4] Instead, its application leads to distinct morphological and organizational changes:

-

Low Concentrations: Induce hyphal tip swelling and an accumulation of actin plaques at the apex. This phenotype is characteristic of hyphae that have ceased to grow.[1][2][4][5]

-

High Concentrations: Result in more pronounced swelling and an increased incidence of hyphal bursting, suggesting a loss of cell wall integrity.[1][2][4][5]

Evidence for Direct or Indirect Disruption of F-Actin:

In contrast, research on Phytophthora melonis using FITC-phalloidin staining of fixed cells has indicated a more direct disruption of F-actin organization.[6][7][8] Key findings from these studies include:

-

Morphological Changes: Treatment with this compound leads to a characteristic "beaded" or periodic swelling along the hyphae.[6][7]

-

Disruption of Polarity: It impairs polar growth and disrupts the polarized deposition of new cell wall material.[6][7]

-

F-Actin Disorganization: The observed morphological changes are correlated with a disruption of the normal organization of F-actin filaments.[6][7]

-

Organelle Disorganization: The disruption of the actin cytoskeleton is also associated with disorganized organelles.[6][8]

These findings suggest that this compound may, directly or indirectly, interfere with the organization of the F-actin cytoskeleton, leading to the observed defects in cell growth and morphology.[6][7][8]

Applications in Research and Drug Development:

The divergent findings on this compound's mechanism of action make it a valuable tool for studying several aspects of oomycete biology and for drug development:

-

Investigating Cytoskeletal Regulation: The different responses observed in P. infestans and P. melonis provide an opportunity to explore the species-specific regulation of the actin cytoskeleton and its role in hyphal growth and morphogenesis.

-

Elucidating Drug Mechanisms: The contrasting results highlight the importance of using multiple experimental approaches (live-cell imaging vs. fixed-cell staining) to characterize the mode of action of a compound.

-

Identifying Novel Drug Targets: The evidence suggesting that this compound's primary target may not be actin opens up avenues for identifying new, oomycete-specific targets for fungicide development.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Effective Concentrations of this compound

| Organism | Concentration | Observed Effect | Reference |

| Phytophthora infestans | 0.75 µg/mL | Hyphal tip swelling, accumulation of actin plaques | [1][2] |

| Phytophthora infestans | 1.0 µg/mL | Rapid hyphal tip swelling | [1] |

| Phytophthora infestans | 1.5 µg/mL | Hyphal bursting | [1] |

| Phytophthora melonis | 25 mg/L | Complete inhibition of colony growth, "beaded" hyphal morphology | [7] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics in Phytophthora infestans using Lifeact-eGFP

This protocol is adapted from studies observing the real-time effects of this compound on the actin cytoskeleton.[1][2]

Materials:

-

P. infestans strain expressing Lifeact-eGFP

-

Rye Sucrose Agar (RSA) medium

-

This compound stock solution (1 mg/mL in methanol)

-

Latrunculin B (LatB) stock solution (as a control for actin depolymerization)

-

Microscopy-grade glass-bottom dishes

-

Confocal or spinning disk microscope equipped for live-cell imaging

Procedure:

-

Culture Preparation: Grow the P. infestans Lifeact-eGFP strain on RSA medium.

-

Sample Mounting: Excise a small agar block containing actively growing hyphae and place it in a glass-bottom dish with liquid rye sucrose medium.

-

Microscopy Setup: Mount the dish on the microscope stage. Use appropriate laser lines and filters for eGFP imaging.

-

Baseline Imaging: Acquire time-lapse images of untreated, growing hyphae to establish baseline actin dynamics.

-

This compound Treatment: Add this compound to the medium to achieve the desired final concentration (e.g., 0.75 µg/mL).

-

Post-Treatment Imaging: Immediately begin acquiring time-lapse images to observe the dynamic changes in actin organization, hyphal morphology, and growth.

-

Control Experiment: In a separate experiment, treat hyphae with Latrunculin B to compare the effects with a known actin-depolymerizing agent.

-

Data Analysis: Analyze the images to quantify changes in hyphal growth rate, tip morphology, and the distribution and organization of Lifeact-eGFP labeled actin structures.

Protocol 2: Staining of F-Actin in Phytophthora melonis with FITC-Phalloidin

This protocol is based on the methodology used to demonstrate F-actin disruption in P. melonis.[6][7]

Materials:

-

P. melonis culture

-

This compound stock solution

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

FITC-conjugated phalloidin

-

Mounting medium with an anti-fade reagent

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Treatment: Grow P. melonis in liquid culture. Add this compound to the desired final concentration (e.g., 25 mg/L) and incubate for the desired duration.

-

Fixation: Harvest the hyphae and fix them in the fixative solution.

-

Permeabilization: Wash the fixed hyphae with PBS and then permeabilize them with the permeabilization buffer.

-

Staining: Wash the permeabilized hyphae with PBS and then incubate them with FITC-phalloidin solution in the dark.

-

Mounting: Wash the stained hyphae to remove unbound phalloidin and mount them on a microscope slide using an anti-fade mounting medium.

-

Imaging: Observe the stained hyphae using a fluorescence microscope with the appropriate filter set for FITC.

-

Analysis: Compare the F-actin organization in this compound-treated hyphae to that of untreated controls, noting any differences in filament structure, distribution, and overall organization.

Visualizations

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Effect of this compound on F-Actin Dynamics in the Potato Late Blight Pathogen Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Flumorph to Induce and Study Cell Wall Stress in Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for significant economic losses in agriculture and aquaculture. A key target for controlling oomycete pathogens is their unique cell wall, which is primarily composed of β-1,3-glucans and cellulose, unlike the chitinous cell walls of true fungi. Flumorph, a carboxylic acid amide (CAA) fungicide, is a valuable tool for studying cell wall stress in these organisms. It does not inhibit the synthesis of cell wall components but rather disrupts the polar deposition of newly synthesized materials, leading to characteristic morphological and cellular responses. This disruption is primarily caused by the impairment of the F-actin cytoskeleton, which is essential for polarized growth and the transport of vesicles containing cell wall precursors to the growing hyphal tip.

These application notes provide detailed protocols for using this compound to induce and analyze cell wall stress in oomycetes, with a focus on the model organism Phytophthora. The provided methodologies and data will be valuable for researchers investigating oomycete cell biology, screening for novel fungicides, and developing new strategies for disease control.

Data Presentation

Table 1: In Vitro Susceptibility of Phytophthora Species to this compound

| Oomycete Species | EC50 (μg/mL) | Reference Isolate | Resistance Factor (RF) | Notes |

| Phytophthora sojae | 0.04 - 0.2 | Field Isolates | - | Baseline sensitivity of 120 field isolates.[1] |

| Phytophthora capsici | ~0.93 | PCAS1 (Wild-Type) | - | Sensitive parental isolate.[2] |

| Phytophthora capsici | 282.91 | S2-838 (Resistant) | 303.58 | Sexually produced progeny exhibiting high resistance.[2][3] |

| Phytophthora infestans | 0.1 - 1.0 | 88069-mRFP, Lifeact-eGFP | - | Significant growth inhibition observed in this range.[4][5] |

Table 2: Cellular and Molecular Responses to this compound-Induced Cell Wall Stress in Phytophthora

| Parameter | Observation | Organism | This compound Conc. | Method |

| Morphology | Hyphal swelling, "beaded" appearance, disruption of tip growth.[6] | P. melonis | Not specified | Light Microscopy |

| 40% increase in hyphal tip diameter.[4] | P. infestans | Low concentrations | Live-cell imaging | |

| Hyphal bursting at higher concentrations.[4][5][7][8][9] | P. infestans | High concentrations | Live-cell imaging | |

| Cell Wall | Disturbed polar deposition of new cell wall material.[6] | P. melonis | Not specified | Calcofluor White Staining |

| Cytoskeleton | Disruption of F-actin organization.[6] | P. melonis | Not specified | FITC-Phalloidin Staining |

| Proteome | Altered abundance of 181 proteins (metabolism, transmembrane transport).[2] | P. capsici | Not specified | iTRAQ-based Proteomics |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and EC50

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against oomycete mycelial growth.

Materials:

-

Oomycete culture (e.g., Phytophthora sp.) growing on a suitable solid medium (e.g., V8 juice agar, rye sucrose agar).

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile distilled water or appropriate solvent for dilution.

-

Sterile petri dishes (90 mm).

-

Sterile cork borer (5 mm diameter).

-

Incubator at the optimal growth temperature for the oomycete.

Procedure:

-

Prepare a series of agar plates containing different concentrations of this compound. A typical range to test is 0.01, 0.1, 1, 10, and 100 μg/mL. Prepare a control plate with the solvent (e.g., DMSO) at the same concentration used in the treatment plates.

-

Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture.

-

Place one mycelial plug in the center of each this compound-containing and control plate.

-

Incubate the plates at the optimal growth temperature in the dark.

-

Measure the colony diameter (in two perpendicular directions) daily until the mycelium on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using regression analysis.

Visualization of Cell Wall Deposition using Calcofluor White Staining

This protocol allows for the visualization of newly synthesized cell wall material and the effect of this compound on its deposition.

Materials:

-

Oomycete hyphae grown in liquid medium or on cellophane-overlaid agar plates, treated with this compound at the desired concentration and for the desired time.

-

Calcofluor White M2R solution (e.g., 10 μg/mL in sterile water or PBS).

-

10% Potassium Hydroxide (KOH) (optional, for clearing).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a UV excitation filter (e.g., excitation ~365 nm, emission ~435 nm).

Procedure:

-

Carefully transfer a small sample of the this compound-treated and untreated (control) hyphae to a clean microscope slide.

-

Add a drop of Calcofluor White solution to the hyphae.

-

(Optional) Add a drop of 10% KOH to clear the cytoplasm and enhance visualization of the cell wall.

-

Place a coverslip over the sample and incubate for 1-5 minutes at room temperature in the dark.

-

Observe the sample under a fluorescence microscope. In untreated hyphae, fluorescence will be concentrated at the growing tips. In this compound-treated hyphae, a more diffuse and irregular fluorescence pattern is expected, corresponding to the aberrant deposition of cell wall material.

Visualization of F-actin Cytoskeleton using FITC-Phalloidin Staining

This protocol is for visualizing the organization of the F-actin cytoskeleton, which is disrupted by this compound.

Materials:

-

Oomycete hyphae (as prepared for Calcofluor White staining).

-

Fixation buffer (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

FITC-conjugated Phalloidin (e.g., 1 μM in PBS with 1% BSA).

-

Mounting medium with an anti-fading agent.

-

Microscope slides and coverslips.

-

Confocal or fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm).

Procedure:

-

Fix the hyphae with fixation buffer for 30-60 minutes at room temperature.

-

Wash the hyphae three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 15-20 minutes.

-

Wash the hyphae three times with PBS.

-

Incubate the hyphae with FITC-phalloidin solution for 60-90 minutes at room temperature in the dark.

-

Wash the hyphae three times with PBS to remove unbound phalloidin.

-

Mount the stained hyphae on a microscope slide using an anti-fading mounting medium.

-

Observe the F-actin organization using a confocal or fluorescence microscope. In control hyphae, F-actin cables will be oriented towards the hyphal tip. In this compound-treated hyphae, a disorganized F-actin network is expected.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol provides a general workflow for preparing oomycete hyphae for TEM to observe detailed changes in cell wall thickness and organelle organization.

Materials:

-

This compound-treated and control oomycete hyphae.

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2).

-

Post-fixative (e.g., 1% osmium tetroxide in the same buffer).

-

Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration.

-

Propylene oxide.

-

Epoxy resin (e.g., Spurr's resin).

-

Uranyl acetate and lead citrate for staining.

-

Transmission Electron Microscope.

Procedure:

-

Fix small blocks of mycelium in the primary fixative for at least 2 hours at 4°C.

-

Wash the samples several times in cacodylate buffer.

-

Post-fix with osmium tetroxide for 1-2 hours at room temperature.

-

Wash the samples with distilled water.

-

Dehydrate the samples through a graded ethanol series.

-

Infiltrate the samples with a mixture of propylene oxide and epoxy resin, followed by pure resin.

-

Embed the samples in fresh resin and polymerize at 60-70°C for 24-48 hours.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Observe the ultrastructure of the cell wall and cytoplasm using a TEM.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound-induced cell wall stress.

Caption: Mechanism of action of this compound in oomycetes.

Caption: Putative cell wall integrity signaling pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the adaptive response of the plant-pathogenic oomycete Phytophthora capsici to the fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Transcriptomic and proteomic analysis reveals wall-associated and glucan-degrading proteins with potential roles in Phytophthora infestans sexual spore development | PLOS One [journals.plos.org]

- 7. Effect of this compound on F-Actin Dynamics in the Potato Late Blight Pathogen Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Notes and Protocols: Flumorph as a Chemical Probe for Investigating Actin Cytoskeleton Dynamics

Audience: Researchers, scientists, and drug development professionals in the fields of cell biology, mycology, and cytoskeleton research.

Introduction

Flumorph is an oomycete-specific fungicide that was initially presumed to directly target the actin cytoskeleton. However, subsequent research has revealed a more complex mechanism of action. While this compound significantly impacts the organization and dynamics of the actin cytoskeleton in oomycetes like Phytophthora infestans, it does not directly depolymerize actin filaments in the manner of classic actin-targeting drugs such as Latrunculin B.[1][2] This makes this compound a valuable tool not as a direct probe for actin, but as a chemical agent to study the downstream consequences of growth inhibition and cellular stress on the actin cytoskeleton's organization and function in oomycetes.

These application notes provide an overview of the observed effects of this compound on the actin cytoskeleton, quantitative data from key studies, and detailed protocols for its use in research.

Mechanism of Action

This compound exhibits potent growth inhibitory activity against oomycetes.[1] Its application leads to distinct morphological changes, including the swelling of hyphal tips and an accumulation of actin plaques in the apical region.[1][2][3] At higher concentrations, these effects are more pronounced and can lead to the bursting of the hyphal tips.[1][2][3]

Crucially, in hyphae that remain intact after this compound treatment, the actin filaments appear largely indistinguishable from those in untreated, non-growing hyphae.[1][2] This is in stark contrast to the effects of direct actin-depolymerizing agents like Latrunculin B, which cause a complete disruption of actin filaments.[1][2] This key difference strongly suggests that the actin cytoskeleton is not the primary molecular target of this compound. Instead, the observed changes in actin organization are likely a secondary response to the cellular stress and growth inhibition induced by the compound.

Data Presentation

The following table summarizes the observed effects of this compound on the actin cytoskeleton of Phytophthora infestans, as reported in the literature. This data is primarily derived from studies using transgenic P. infestans expressing Lifeact-eGFP to visualize F-actin dynamics.

| Compound | Concentration | Observed Effects on P. infestans | Time to Effect | Reference |

| This compound | 0.75 µg/ml | Hyphal tip swelling, accumulation of actin plaques in the apex. Actin filaments remain intact in non-burst hyphae. | 30 minutes | [2][4] |

| This compound | 1.0 µg/ml | More prominent and rapid hyphal tip swelling, recruitment of actin plaques to the apical zone. | Within 2 minutes | [4] |

| This compound | 1.5 µg/ml | Increased incidence of hyphal tip bursting and loss of fluorescence. | Not specified | [4] |

| Latrunculin B (for comparison) | 200 nM | Tip swelling. | 30 minutes | [4] |

| Latrunculin B (for comparison) | 10 µM | Complete disruption of actin filaments, dispersed fluorescence signal, no hyphal bursting. | 3 seconds | [2][4] |

Experimental Protocols

Protocol 1: In vivo Visualization of this compound's Effect on the Actin Cytoskeleton in Phytophthora infestans

This protocol describes the treatment of a P. infestans strain expressing a fluorescent actin marker (e.g., Lifeact-eGFP) with this compound and subsequent visualization of the actin cytoskeleton using fluorescence microscopy.

Materials:

-

Phytophthora infestans strain expressing Lifeact-eGFP

-

Rye Sucrose Agar (RSA) plates

-

Geneticin (G418)

-

Liquid Rye Sucrose (RS) medium

-

This compound stock solution (in DMSO)

-

Latrunculin B stock solution (in DMSO, for comparison)

-

Microscopy-grade glass-bottom dishes or slides

-

Spinning disk confocal microscope with appropriate laser lines and filters for GFP

Methodology:

-

Cell Culture:

-

Maintain the P. infestans Lifeact-eGFP strain on RSA plates supplemented with 5 µg/ml geneticin.[4]

-

For microscopy experiments, inoculate a small agar plug from the RSA plate into a glass-bottom dish containing liquid RS medium.

-

Allow the hyphae to grow for 24-48 hours at 18°C in the dark until a suitable network of hyphae is observed.

-

-

Compound Treatment:

-

Prepare working solutions of this compound in liquid RS medium from the stock solution. A final concentration range of 0.5 µg/ml to 2.0 µg/ml is recommended.

-

As a negative control, prepare a DMSO-only treatment in RS medium, ensuring the final DMSO concentration matches that of the this compound treatment.

-

As a positive control for actin disruption, prepare a working solution of Latrunculin B (e.g., 200 nM) in RS medium.

-

Gently replace the existing medium in the dish with the medium containing this compound, Latrunculin B, or the DMSO control.

-

-

Microscopy and Data Acquisition:

-

Immediately after adding the treatment, place the dish on the stage of the spinning disk confocal microscope.

-

Acquire time-lapse images of the growing hyphal tips. It is recommended to image at a high frame rate (e.g., one frame every 5-10 seconds) to capture the rapid dynamics.

-

Observe the cells for at least 30-60 minutes post-treatment.

-

Key features to observe include: hyphal growth rate, tip morphology (swelling, bursting), and the organization of Lifeact-eGFP labeled structures (actin plaques and filaments).

-

-

Data Analysis:

-

Quantify changes in hyphal growth rate before and after treatment.

-

Categorize and count the observed phenotypes (e.g., normal growth, swollen tip, burst tip) at different time points and this compound concentrations.

-

Analyze the localization and dynamics of actin plaques and filaments.

-

Visualizations

Caption: Experimental workflow for studying this compound's effects on the actin cytoskeleton.

Caption: Differential effects of this compound and Latrunculin B on the actin cytoskeleton.

Caption: General actin regulation pathway and hypothetical point of this compound's indirect influence.

References

Application Notes and Protocols for Live-Cell Imaging of Phytophthora Treated with Flumorph

Audience: Researchers, scientists, and drug development professionals.

Application Note: Understanding Flumorph's Mode of Action in Phytophthora

Phytophthora species are devastating oomycete pathogens responsible for significant crop losses worldwide.[1] this compound, a member of the carboxylic acid amide (CAA) class of oomicides, is effective in controlling diseases caused by Phytophthora.[2][3] Initially, its mode of action was presumed to involve the disruption of the actin cytoskeleton.[2][3][4] However, recent advancements in live-cell imaging have provided a more nuanced understanding of its cellular impact.

The use of transgenic Phytophthora infestans strains expressing fluorescent protein markers, such as Lifeact-eGFP, has enabled the real-time visualization of the actin cytoskeleton during treatment.[2][5] These studies have revealed that while this compound does inhibit hyphal growth and induce significant morphological changes, it does not directly disrupt the actin filaments in the way that known actin-depolymerizing agents do.[2][6] Instead, the evidence strongly suggests that this compound's primary target is related to cell wall synthesis and polarity.[2][7]

Live-cell imaging shows that this compound treatment leads to hyphal tip swelling, accumulation of actin plaques characteristic of non-growing hyphae, and, at higher concentrations, frequent bursting of the hyphal tip.[2][4][5] This bursting suggests a compromised cell wall integrity.[2] Studies on Phytophthora melonis have further shown that this compound disrupts the polar deposition of new cell wall materials, leading to a "beaded" morphology and disorganized growth.[7][8][9] Therefore, live-cell imaging serves as a powerful tool to dissect the specific cellular processes affected by oomicides like this compound, aiding in the development of new and effective crop protection agents.[3][10]

Quantitative Data Summary

The following tables summarize the observed quantitative effects of this compound on Phytophthora species based on published research.

Table 1: Effect of this compound on Mycelial Growth

| Species | Strain | This compound Concentration (µg/mL) | Observed Effect | Reference |

| P. infestans | 88069 | Up to 0.25 | No significant effect on mycelial growth. | [3] |

| P. infestans | 88069 | 0.5 | 10.2 ± 4.0% reduction in mycelial growth. | [3] |

| P. infestans | 88069 | 0.75 | 50% growth reduction (EC₅₀). | [3] |

| P. melonis | N/A | 25 | 22.78% inhibition of cellulose/glucan synthesis after 1 hr. | [11] |

| P. melonis | N/A | 25 | 34.67% inhibition of cellulose/glucan synthesis after 4 hrs. | [11] |

Table 2: Morphological Changes Induced by this compound

| Species | This compound Concentration | Key Morphological Changes | Reference |

| P. infestans | Low | Hyphal tip swelling, accumulation of apical actin plaques. | [2][4][5] |

| P. infestans | High | Pronounced hyphal swelling, increased frequency of hyphal tip bursting. | [2][4][5] |

| P. melonis | N/A | Disruption of tip growth, development of periodic swelling ("beaded" morphology), uniform (non-polarized) deposition of new cell wall material. | [7][8][9] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for live-cell imaging and the hypothesized mode of action for this compound.

Caption: Experimental workflow for live-cell imaging of this compound-treated Phytophthora.

Caption: Hypothesized mode of action of this compound on Phytophthora.

Experimental Protocols

Protocol 1: Culturing and Preparation of Phytophthora infestans

This protocol is optimized for the transgenic P. infestans strain 88069 expressing Lifeact-eGFP, a tool used to visualize F-actin dynamics.[2]

Materials:

-

P. infestans Lifeact-eGFP strain

-

Rye Sucrose Agar (RSA) plates

-

Geneticin (G418) antibiotic

-

Sterile water

-

Sterile scalpels or inoculation loops

-

Incubator set to 18°C

Procedure:

-

Media Preparation: Prepare RSA plates supplemented with geneticin at a final concentration of 5 µg/mL to maintain selection for the transgenic strain.[2]

-

Inoculation: Aseptically transfer a small agar plug containing actively growing mycelium from a stock plate to the center of a fresh RSA plate.

-

Incubation: Incubate the plates in the dark at 18°C for 7-10 days, or until the mycelial colony has reached a suitable size for imaging. The most active hyphal growth for imaging is typically found at the leading edge of the colony.

Protocol 2: this compound Treatment for Live-Cell Imaging

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Liquid growth medium (e.g., Rye Sucrose Broth)

-

Micropipettes and sterile tips

-

Glass-bottom microscopy dishes or slides

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 1 mg/mL stock. Store in the dark at -20°C.

-

Working Solution: On the day of the experiment, dilute the this compound stock solution in the liquid growth medium to achieve the desired final concentrations (e.g., 0.5 µg/mL, 0.75 µg/mL).[3] Prepare a "mock" control solution containing the same final concentration of DMSO as the highest this compound concentration to be tested.

-

Sample Preparation: Aseptically cut a small agar block (approx. 5x5 mm) from the growing edge of the P. infestans colony and place it, mycelium-side down, onto a glass-bottom microscopy dish.

-

Treatment Application: Gently add 200-300 µL of the this compound working solution or the mock control solution to the dish, ensuring the mycelium is submerged.

-

Incubation: Allow the sample to incubate for a short period (e.g., 15-30 minutes) before imaging to observe the initial effects. For time-course experiments, imaging can begin immediately after the addition of the treatment.

Protocol 3: Live-Cell Confocal Microscopy

Materials:

-

Inverted confocal microscope (spinning disk is recommended for rapid imaging and reduced phototoxicity)[2]

-

GFP filter set (or appropriate laser lines, e.g., 488 nm excitation)

-

Environmental chamber for temperature control (optional, maintain at ~18-20°C)

-

Immersion oil (if using oil-immersion objectives)

Procedure:

-

Microscope Setup: Power on the microscope, laser sources, and camera. Allow the system to warm up and stabilize.

-

Sample Mounting: Place the prepared glass-bottom dish onto the microscope stage.

-

Locate Hyphae: Using brightfield or DIC optics at low magnification, locate the edge of the mycelial growth. Switch to a higher magnification objective (e.g., 60x or 100x oil immersion) and find actively growing hyphal tips.

-

Fluorescence Imaging: Switch to fluorescence imaging to visualize the Lifeact-eGFP signal. Adjust the laser power and exposure time to obtain a clear signal with minimal background. Use the lowest possible laser power and shortest exposure time to reduce phototoxicity and photobleaching, which is critical for long-term imaging.[12]

-

Time-Lapse Acquisition: Set up a time-lapse sequence to capture images at regular intervals (e.g., every 15-60 seconds). This will allow for the observation of dynamic processes like hyphal growth, tip swelling, and bursting over time.

-

Data Analysis: Analyze the acquired image series to observe changes in morphology, actin plaque formation, and the frequency of events like hyphal bursting. Compare the this compound-treated samples to the DMSO control.

Expected Observations:

-

Control (DMSO): Normal, polarized hyphal growth. Actin dynamics will show axially oriented cables in the sub-apical region and polymerization at the extreme apex.[5]

-

Low this compound: Cessation of growth, swelling of the hyphal tip, and an accumulation of actin plaques in the apex, resembling a non-growing hypha.[2]

-

High this compound: Rapid and pronounced swelling followed by the rupture and bursting of the hyphal tip, leading to a loss of cytoplasmic content and fluorescence.[2][3] This outcome is distinct from treatment with actin-disrupting drugs like Latrunculin B, which cause the disappearance of actin filaments without hyphal bursting.[2][6]

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on F-Actin Dynamics in the Potato Late Blight Pathogen Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumorph Solubility Challenges in In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the fungicide Flumorph during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a fungicide belonging to the Carboxylic Acid Amide (CAA) group, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to Group 40.[1][2] Its primary mode of action is believed to be the disruption of cellulose synthase, which interferes with cell wall biosynthesis in oomycetes.[1][2] Like many organic molecules with complex structures, this compound has low aqueous solubility, which can lead to precipitation when added to the aqueous environment of in vitro assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies. It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. Other solvents such as ethanol and methanol can also be used, though this compound's solubility in these may be lower than in DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The maximum tolerated concentration of DMSO is highly dependent on the cell type and the duration of the experiment. As a general guideline:

-

For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 1% (v/v) .

-

For sensitive cell lines or long-term incubation (24 hours or more), it is advisable to keep the DMSO concentration at or below 0.1% (v/v) .

It is always best practice to perform a solvent tolerance test to determine the optimal DMSO concentration for your specific cell line and experimental conditions.

Q4: My this compound solution precipitates when I add it to my cell culture medium. What can I do?

Precipitation of this compound upon addition to aqueous media is a common issue. Here are some troubleshooting steps:

-

Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

-

Optimize the addition process: Add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

-

Use a co-solvent: In some cases, a small percentage of a less polar co-solvent in the final medium can help maintain solubility. However, the toxicity of any co-solvent on your cells must be carefully evaluated.

-

Consider formulation strategies: For persistent solubility issues, forming an inclusion complex with cyclodextrins has been shown to increase the aqueous solubility of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in in vitro assays.

| Problem | Potential Cause | Recommended Solution |

| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use sonication or gentle warming (e.g., 37°C) to aid dissolution. Be cautious with heating as it can degrade the compound. |

| A precipitate forms immediately upon adding the this compound stock solution to the aqueous medium. | The compound is crashing out of solution due to the rapid change in polarity. | Add the stock solution to the medium slowly and with constant agitation. Prepare an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium. |

| The cell culture medium becomes cloudy or a film appears on the surface after adding this compound. | This can be due to the precipitation of this compound or a reaction with components in the medium. | Ensure the final DMSO concentration is within the tolerated range for your cells. Check for any known incompatibilities between this compound and your media components. Filter-sterilize the final working solution if appropriate and if it does not remove the active compound. |

| Inconsistent results between experiments. | This could be due to variable amounts of dissolved this compound. | Prepare fresh stock solutions for each experiment. Ensure complete dissolution of the stock before each use. Visually inspect for any signs of precipitation before adding to your assay. |

Data Presentation: this compound Solubility

The following table summarizes the known solubility information for this compound in various solvents. It is important to note that quantitative data for this compound solubility is not widely published, and the following values are compiled from available literature and chemical databases.

| Solvent | Solubility | Notes |

| Water | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |

| Methanol | Slightly Soluble | Can be used for lower concentration stock solutions. |

| Ethanol | Slightly Soluble | Can be used for lower concentration stock solutions. |

| Ethyl Acetate | Slightly Soluble | |

| Chloroform | Slightly Soluble | |

| Aqueous solution with β-cyclodextrin (6 mM) | 2.39 mM (from 0.79 mM in water alone) | Formation of an inclusion complex significantly increases aqueous solubility. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 371.4 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound.

-

Weigh the calculated amount of this compound into a sterile microcentrifuge tube or glass vial.

-

Add the required volume of DMSO to the tube.

-

Vortex the solution vigorously until the this compound is completely dissolved. A clear solution should be obtained.

-

If the compound does not fully dissolve, use a sonicator water bath for 10-15 minutes or gently warm the solution at 37°C.

-

Once dissolved, the stock solution can be stored at -20°C for short-term storage. For long-term storage, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium

-

Sterile conical tubes

Procedure:

-

Determine the final concentration of this compound required for your experiment.

-

Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

-

Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically ≤ 1%).

-

In a sterile conical tube, add the pre-warmed cell culture medium.

-

While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.

-

Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

Signaling Pathway of Carboxylic Acid Amide (CAA) Fungicides

Caption: Proposed mechanism of action for this compound as a CAA fungicide.

Experimental Workflow for Preparing this compound Working Solutions

Caption: Step-by-step workflow for preparing this compound working solutions.

Logical Relationship for Troubleshooting this compound Precipitation

Caption: Decision-making guide for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Flumorph Concentration for Oomycete Species

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flumorph for the control of various oomycete species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general range of effective this compound concentration for susceptible oomycete species?

A1: The effective concentration of this compound can vary significantly depending on the oomycete species and the specific isolate's sensitivity. For susceptible species like Phytophthora infestans and Phytophthora sojae, the concentration for 50% effective concentration (EC50) for mycelial growth inhibition typically falls in the range of 0.1 to 1.5 µg/mL.[1][2] However, resistant isolates may require significantly higher concentrations.

Q2: Is this compound effective against all oomycetes?

A2: this compound has demonstrated high activity against many devastating oomycetes, particularly within the Peronosporaceae family, including Phytophthora and Plasmopara species.[3][4] However, its efficacy against Pythium species is reported to be low or negligible.[5] Therefore, it is crucial to determine the sensitivity of the specific oomycete species you are working with.

Q3: What is the mode of action of this compound?

A3: this compound disrupts the normal development of the oomycete cell by interfering with the organization of the actin cytoskeleton.[1][6][7] This disruption leads to a loss of cell polarity, which in turn affects the proper deposition of cell wall materials.[1][8] The result is abnormal hyphal swelling, a "beaded" appearance, and inhibition of growth.[1][6] While actin is a key component of the affected pathway, it is not considered the primary target of this compound.[9]

Q4: Is there known cross-resistance between this compound and other fungicides?

A4: Yes, cross-resistance has been observed between this compound and other carboxylic acid amide (CAA) fungicides, such as dimethomorph.[10] This suggests a similar mode of action and resistance mechanism.[10]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High variability in EC50 values between replicates. | 1. Inconsistent inoculum size or age. 2. Uneven distribution of this compound in the growth medium. 3. Contamination of cultures. 4. Instability of this compound in the prepared medium. | 1. Use mycelial plugs of a standardized size from the actively growing edge of a fresh culture. 2. Ensure thorough mixing of the this compound stock solution into the molten agar before pouring plates. 3. Use sterile techniques throughout the experimental process and regularly check cultures for contamination. 4. Prepare fresh this compound-amended media for each experiment and avoid prolonged storage. |

| No inhibition of mycelial growth even at high this compound concentrations. | 1. The oomycete species is naturally resistant (e.g., some Pythium species). 2. The specific isolate has acquired resistance. 3. Inactive this compound solution. | 1. Verify the reported sensitivity of your target oomycete to this compound from literature. 2. Test a known sensitive (wild-type) strain as a positive control. If the control is inhibited, your isolate is likely resistant. 3. Prepare a fresh stock solution of this compound from a reliable source. Ensure the solvent used is appropriate and does not degrade the compound. |

| Irregular or non-uniform colony growth in control plates. | 1. Poor quality of the growth medium. 2. Sub-optimal incubation conditions (temperature, light). 3. Senescent or unhealthy inoculum. | 1. Use freshly prepared and properly sterilized growth medium. 2. Ensure the incubator provides a stable and appropriate temperature for the specific oomycete species. 3. Use actively growing, healthy cultures for inoculation. |

| Difficulty in dissolving this compound for stock solution. | This compound has low water solubility. | Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or acetone before diluting it into the aqueous growth medium. Ensure the final solvent concentration in the medium is low (typically <1%) and does not affect oomycete growth. |

Quantitative Data Summary

The following table summarizes the reported EC50 values of this compound against various oomycete species.

| Oomycete Species | Isolate Type | EC50 (µg/mL) | Reference(s) |

| Phytophthora infestans | Field Isolates | 0.1016 - 0.3228 | [1] |

| Phytophthora sojae | Field Isolates | 0.18 - 0.99 (Mean: 0.54) | [1] |

| Phytophthora capsici | Sensitive Isolate | ~1.5 | [2] |

| Phytophthora capsici | Resistant Isolate | ~100 | [2] |

| Pseudoperonospora cubensis | Moderately Resistant Mutants | MRF < 100* | [10] |

*Maximum Resistance Factor (MRF) compared to wild-type.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using Mycelial Growth Inhibition Assay

This protocol details the determination of the 50% effective concentration (EC50) of this compound against oomycete mycelial growth on an amended agar medium.

Materials:

-

Pure culture of the target oomycete species

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or acetone

-

Appropriate growth medium (e.g., V8 juice agar, potato dextrose agar)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Calipers or ruler

-

Sterile distilled water

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.

-

Perform serial dilutions of the stock solution with sterile distilled water to create a range of working concentrations.

-

-

Preparation of this compound-Amended Media:

-

Prepare the desired growth medium and autoclave.

-

Cool the molten agar to 45-50°C.

-

Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed 1%.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each this compound-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific oomycete species in the dark.

-

-

Data Collection:

-

Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches approximately 80% of the plate diameter.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

-

Determine the EC50 value by performing a probit or log-logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.

-

Visualizations

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Plasmopara viticola - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management [frontiersin.org]

- 4. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

Addressing hyphal bursting at high Flumorph concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumorph, particularly in addressing the phenomenon of hyphal bursting at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fungicide that primarily disrupts the polar growth of oomycete hyphae.[1][2][3] It does not inhibit the synthesis of cell wall materials but rather interferes with their proper, polarized deposition at the growing hyphal tip.[1][2][4][5] This disruption leads to characteristic morphological changes, such as periodic swellings along the hyphae, often described as a "beaded" appearance, and cessation of tip growth.[1][2][3]

Q2: Why do we observe hyphal bursting at high concentrations of this compound?

Hyphal bursting at high this compound concentrations is likely a secondary effect of its primary mode of action.[6][7][8] By disrupting the organized deposition of new cell wall materials at the hyphal apex, this compound compromises the structural integrity of the cell wall.[4][6] The weakened cell wall is then unable to withstand the internal turgor pressure of the growing hypha, leading to lysis and bursting.[6][9]

Q3: What is the role of the actin cytoskeleton in this compound's activity?

Several studies suggest that this compound's effect on polar growth is mediated through the disruption of the F-actin cytoskeleton.[1][2][3] The actin cytoskeleton is crucial for directing the transport of vesicles containing cell wall precursors to the growing hyphal tip.[1] By disorganizing the F-actin network, this compound causes these vesicles to be misdirected, leading to disorganized cell wall deposition and the observed morphological abnormalities.[1][2][3]

Q4: Is hyphal bursting the intended mode of action for this compound?

While effective at killing the fungus, hyphal bursting is a consequence of severe cell wall disruption at high concentrations and may not be the primary intended mode of action for controlled experimental studies.[6][7][8] The primary fungicidal activity stems from the inhibition of polarized growth, which is observed at lower concentrations.[6][7][8]

Troubleshooting Guide: Hyphal Bursting in Experiments

Issue: Excessive hyphal bursting is observed in my experiments, obscuring other morphological effects of this compound.

This is a common issue when working with high concentrations of this compound. Here’s a step-by-step guide to troubleshoot and mitigate this problem.

| Step | Action | Rationale |

| 1 | Titrate this compound Concentration | The concentration of this compound directly correlates with the severity of hyphal bursting.[6][7][8] Perform a dose-response experiment to determine the minimal concentration that induces the desired morphological changes (e.g., "beaded" hyphae) without causing widespread lysis. |

| 2 | Optimize Incubation Time | The duration of exposure to this compound can influence the extent of cell wall damage. Shortening the incubation time may allow for the observation of initial morphological changes before the onset of bursting. |

| 3 | Utilize an Osmotic Stabilizer | The inclusion of an osmotic stabilizer, such as sorbitol or mannitol, in the growth medium can help to reduce the turgor pressure difference between the cytoplasm and the external environment. This can prevent bursting of hyphae with weakened cell walls. |

| 4 | Microscopic Observation Conditions | Minimize physical stress during sample preparation and observation. Use of a gentle mounting technique and minimizing exposure to high-intensity light can reduce the chances of inducing bursting in already fragile hyphae. |

| 5 | Investigate the Cell Wall Integrity (CWI) Pathway | Hyphal bursting indicates a failure of the cell's stress response pathways to cope with cell wall damage. Analyzing key components of the CWI pathway can provide insights into the cellular response to this compound. |

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of this compound.

| Parameter | Organism | Value | Reference |

| EC50 (Mycelial Growth) | Phytophthora infestans | 0.75 µg/mL | [6] |

| Inhibition of Cellulose Synthesis (1 hr) | Phytophthora melonis | 22.78% at 25 µg/mL | [4] |

| Inhibition of Cellulose Synthesis (4 hr) | Phytophthora melonis | 34.67% at 25 µg/mL | [4] |

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration to Minimize Hyphal Bursting

-

Prepare Media: Prepare a suitable liquid or solid growth medium for your fungal species.

-

Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Create a series of working concentrations of this compound in the growth medium. A suggested starting range is 0.1x to 10x the published EC50 value.

-

Inoculation: Inoculate the media with fungal spores or mycelial plugs.

-

Incubation: Incubate under standard growth conditions for a predetermined time.

-

Microscopic Analysis: Observe the hyphal morphology at each concentration using light microscopy.

-

Quantify Bursting: At each concentration, count the number of burst versus intact hyphal tips in several fields of view to determine the percentage of bursting.

-

Determine Optimal Concentration: The optimal concentration will be the one that produces the desired morphological effects with minimal hyphal bursting.

Protocol 2: Assessing Cell Wall Integrity using Calcofluor White Staining

-

Treat Cells: Grow the fungal hyphae in the presence and absence of the optimal this compound concentration determined in Protocol 1.

-

Harvest and Wash: Gently harvest the mycelia and wash twice with a suitable buffer (e.g., PBS).

-

Staining: Resuspend the mycelia in a solution of Calcofluor White (e.g., 10 µg/mL in buffer) and incubate in the dark for 10-15 minutes.

-

Wash: Wash the stained mycelia twice with buffer to remove excess stain.

-

Microscopy: Mount the stained mycelia on a microscope slide and observe using fluorescence microscopy with a DAPI filter set.

-